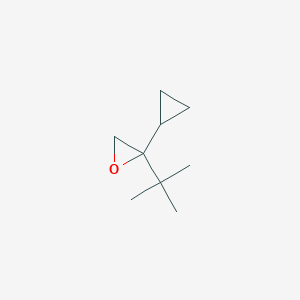

2-Tert-butyl-2-cyclopropyloxirane

Description

2-Tert-butyl-2-cyclopropyloxirane is a substituted oxirane (epoxide) characterized by a strained three-membered cyclic ether ring with two distinct substituents: a bulky tert-butyl group and a cyclopropyl moiety. Its synthesis typically involves epoxidation of the corresponding alkene precursor under controlled conditions to preserve stereochemistry and substituent integrity .

Properties

IUPAC Name |

2-tert-butyl-2-cyclopropyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2,3)9(6-10-9)7-4-5-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUPYDVEFRDKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CO1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2-cyclopropyloxirane typically involves the reaction of tert-butyl cyclopropyl ketone with a suitable oxidizing agent to form the oxirane ring. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under mild conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-2-cyclopropyloxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of azido derivatives.

Scientific Research Applications

2-Tert-butyl-2-cyclopropyloxirane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-cyclopropyloxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

To contextualize the properties of 2-tert-butyl-2-cyclopropyloxirane, we compare it with structurally analogous oxiranes, focusing on substituent effects, stability, and reactivity.

Key Structural Analogues

A relevant analogue is 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane (CAS 2927998-07-7), which shares the oxirane core but differs in substituents:

- Substituent 1 : 1-Chlorocyclopropyl (vs. tert-butyl in the target compound).

- Substituent 2 : (2-Chlorophenyl)methyl (vs. cyclopropyl in the target compound).

Table 1: Comparative Properties of Selected Oxiranes

| Property | This compound | 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane |

|---|---|---|

| Molecular Formula | C₉H₁₆O | C₁₃H₁₄Cl₂O |

| Molecular Weight (g/mol) | 140.23 | 269.16 |

| Key Substituents | tert-butyl, cyclopropyl | 1-chlorocyclopropyl, (2-chlorophenyl)methyl |

| Steric Hindrance | High (tert-butyl) | Moderate (chlorocyclopropyl) |

| Electronic Effects | Electron-donating (alkyl) | Electron-withdrawing (Cl) |

| Solubility (Polarity) | Low (non-polar substituents) | Moderate (polar Cl substituents) |

Reactivity and Stability

- Steric Effects : The tert-butyl group in this compound creates significant steric hindrance, slowing nucleophilic attacks on the epoxide ring compared to the less hindered 1-chlorocyclopropyl analogue .

- Electronic Effects : Chlorine atoms in the analogue introduce electron-withdrawing effects, polarizing the epoxide ring and enhancing susceptibility to nucleophilic ring-opening reactions. In contrast, the alkyl substituents in the target compound stabilize the ring through inductive electron donation.

- Thermal Stability : The cyclopropyl group in the target compound may confer strain-induced reactivity, whereas the chlorophenylmethyl group in the analogue could enhance stability through resonance effects.

Research Findings

- Ring-Opening Reactions : Studies on 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane demonstrate preferential ring-opening at the less substituted carbon due to steric and electronic factors, a trend likely reversed in the tert-butyl analogue due to its bulkier substituent .

- Synthetic Applications : The target compound’s steric profile makes it suitable for asymmetric catalysis, while the chlorinated analogue’s polarity favors use in electrophilic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.